2-Hydroxy-3,6-dimethoxybenzoic acid
Overview
Description
2-Hydroxy-3,6-dimethoxybenzoic acid is a chemical compound . It is a derivative of benzoic acid, which is characterized by the presence of two methoxy groups and one hydroxy group attached to the benzene ring .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The process includes heating at 110 °C, reaction with NBS in dichloromethane at 0 °C, reaction with KOH in methanol at 20 °C, and reaction with n-butyllithium in hexane and tetrahydrofuran at -25 °C .Molecular Structure Analysis
The molecular formula of this compound is C9H10O5 . The average mass is 198.173 Da and the monoisotopic mass is 198.052826 Da .Physical and Chemical Properties Analysis
This compound is a white to off-white crystalline powder . It is hardly soluble in water but soluble in alkali and organic solvents, such as benzene and toluene .Scientific Research Applications
1. Polymorphic Crystallization Control
2,6-Dimethoxybenzoic acid, a compound closely related to 2-Hydroxy-3,6-dimethoxybenzoic acid, has been studied for its polymorphic crystallization properties. The research examined the use of additives to control the polymorphic outcome of crystallization, revealing that 2,6-Dimethoxybenzoic acid exists in three polymorphs. This study provides insights into the thermodynamic stability and solvent-mediated phase transition kinetics of these polymorphs, with potential implications for the crystallization control of related compounds like this compound (Semjonova & Be̅rziņš, 2022).
2. Metal Ion Interaction
Another study explored the interaction of metal ions with 2,6-dimethoxybenzoic acid. The thermal behavior of metal complexes of this acid was investigated, providing valuable information on the decomposition mechanisms and the formation of metal/ligand complexes. This research could be relevant to understanding the interactions of metal ions with similar compounds, including this compound (Micera et al., 1984).
Safety and Hazards
Properties
IUPAC Name |
2-hydroxy-3,6-dimethoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKSGRULFQKIJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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